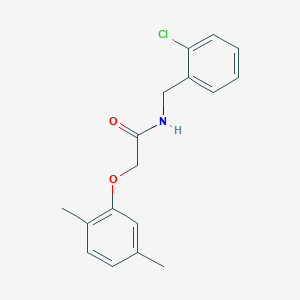
N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as O-Desmethyl Venlafaxine (ODV), is a metabolite of the antidepressant drug Venlafaxine. ODV has been studied for its potential as an antidepressant and for its effects on the central nervous system. In
Mecanismo De Acción
ODV acts by inhibiting the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to increased activation of postsynaptic receptors, which can result in changes in mood and behavior. ODV has been found to have a higher affinity for the norepinephrine transporter than for the serotonin transporter.
Biochemical and Physiological Effects
ODV has been found to have anxiolytic and antinociceptive effects in animal models. ODV has also been found to have a higher affinity for the norepinephrine transporter than for the serotonin transporter, which may result in increased norepinephrine levels in the brain. This may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODV has been used in animal studies to investigate its effects on the central nervous system. One advantage of using ODV in lab experiments is that it is a metabolite of Venlafaxine, which is a clinically used antidepressant. This allows for comparisons between the effects of ODV and Venlafaxine. One limitation of using ODV in lab experiments is that it may not accurately reflect the effects of Venlafaxine in humans, as the metabolism of Venlafaxine to ODV may vary between species.
Direcciones Futuras
There are several future directions for research on ODV. One direction is to investigate the potential of ODV as an antidepressant and anxiolytic in humans. Another direction is to investigate the effects of ODV on other neurotransmitter systems, such as dopamine and gamma-aminobutyric acid (GABA). Additionally, the potential of ODV as a treatment for chronic pain should be investigated. Finally, the metabolism of Venlafaxine to ODV should be further studied to better understand the pharmacokinetics of Venlafaxine.
Aplicaciones Científicas De Investigación
ODV has been studied for its potential as an antidepressant and for its effects on the central nervous system. ODV has been found to be a potent inhibitor of the reuptake of both serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. ODV has also been found to have anxiolytic and antinociceptive effects.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-12(2)16(8-11)22-10-17(20)19-13-6-7-15(21-3)14(18)9-13/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMWRAOKPMRHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(2-chloro-2-propen-1-yl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3460968.png)

![methyl {4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3460981.png)


![5-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3460998.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3461004.png)




![4-chloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3461032.png)